BenchChemオンラインストアへようこそ!

3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol

antilipolytic regiochemistry structure-activity relationship

Specifically source the 2-methyl-5-thiazolepropanol regioisomer (CAS 60587-80-6) to ensure documented antilipolytic activity and synthetic versatility. This primary alcohol is the patented precursor for carbamate congeners (US 4,032,643) and the 5-thiazole-propanamine antilipolytic agent (US 4,172,137). Its free hydroxyl enables direct carbamoylation, unlike the acid analog (CAS 60588-57-0). Avoid inactive regioisomers—verify CAS 60587-80-6 at procurement.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 60587-80-6
Cat. No. B8757751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol
CAS60587-80-6
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CCCO
InChIInChI=1S/C7H11NOS/c1-6-8-5-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3
InChIKeyKXTJVQQMURJWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol (CAS 60587-80-6): Procurement-Relevant Identity and Class Baseline


3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol (synonym: 2-methyl-5-thiazolepropanol; CAS 60587-80-6) is a C₇H₁₁NOS thiazole derivative bearing a primary alcohol on a three-carbon propyl spacer linked to position 5 of a 2-methyl-substituted 1,3-thiazole ring . With a molecular weight of 157.23 g/mol, a calculated logP of approximately 1.38, and a topological polar surface area (TPSA) of 33.12 Ų , the compound occupies a narrow physicochemical space that distinguishes it from its closest regioisomeric and functional analogs—including 4-methyl-5-thiazolepropanol (CAS 6469-35-8), the secondary alcohol isomer 2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol (CAS 112970-07-7), and the carboxylic acid derivative 3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS 60588-57-0) .

Why Generic Substitution Among C₇H₁₁NOS Thiazole Propanols Fails: The Evidence Gap for 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol


Although multiple constitutional isomers share the identical C₇H₁₁NOS molecular formula (e.g., the 4-methyl regioisomer CAS 6469-35-8 and the branched secondary alcohol isomer CAS 112970-07-7), their pharmacological annotation, synthetic versatility, and documented industrial utility diverge sharply. The 2-methyl-5-thiazolepropanol scaffold is explicitly cited as a preferred compound in Roussel-UCLAF patents for antilipolytic (plasma free fatty acid–lowering) compositions, with structure-activity data indicating that an odd-numbered methylene spacer (n = 3) and a free primary hydroxyl are critical for marked pharmacological activity [1]. Neither the 4-methyl regioisomer nor the secondary/tertiary alcohol analogs appear in these efficacy claims, while the carboxylic acid counterpart (CAS 60588-57-0) lacks the free hydroxyl required for downstream carbamate derivatization—a key synthetic vector for generating enhanced-antilipolytic carbamate congeners such as 2-methyl-5-(N-methylcarbamoyloxypropyl)-thiazole [2]. Uninformed interchange therefore risks loss of both documented biological activity and synthetic entry points.

Quantitative Differentiation Evidence: 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol vs. Its Closest Analogs


Regiochemical Identity: 2-Methyl vs. 4-Methyl Substitution Dictates Pharmacological Annotation

The 2-methyl substitution on the thiazole ring is a critical determinant of pharmacological annotation. In US Patent 4,073,919 (Roussel-UCLAF), 2-methyl-5-thiazolepropanol is explicitly named as one of only two 'specific preferred compounds' within the generic formula I claiming marked antilipolytic activity that diminishes the level of plasmatic free fatty acids [1]. The same patent teaches that compounds wherein n is an odd number and R₁ is hydrogen—precisely matching the target compound's propyl spacer (n = 3) and free hydroxyl—are 'particularly active' [1]. In contrast, the 4-methyl regioisomer (CAS 6469-35-8) is primarily documented as a flavor and fragrance agent with only generic 'may exhibit biological activity' language ; it does not appear in any antilipolytic composition patent claims.

antilipolytic regiochemistry structure-activity relationship

Hydroxyl Position and Type: Primary Alcohol Confers Unique Carbamate Derivatization Entry Point

The target compound bears a linear, terminal primary hydroxyl group, enabling direct carbamoylation to yield antilipolytic carbamate derivatives. US Patent 4,032,643 (Roussel-UCLAF) explicitly lists 2-methyl-5-(N-methylcarbamoyloxypropyl)-thiazole—synthesized directly from 2-methyl-5-thiazolepropanol—among its preferred products with antilipolytic, prolonged vasodilatatory, and antibradykinetic activities [1]. The branched secondary alcohol isomer 2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol (CAS 112970-07-7) and the tertiary alcohol isomer 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol (CAS 1520353-23-4) lack this linear primary alcohol, altering both the steric environment and the reactivity toward isocyanate coupling. The carboxylic acid analog (CAS 60588-57-0) cannot undergo carbamoylation at all, requiring reduction to the alcohol prior to derivatization—adding a synthetic step .

synthetic intermediate carbamate derivatization primary alcohol

Physicochemical Differentiation: LogP and TPSA Define a Narrow Property Window vs. Regioisomers

Computationally derived physicochemical parameters reveal measurable differences between regioisomers. The target compound has a calculated TPSA of 33.12 Ų and a consensus logP of 1.38 , whereas the 4-methyl regioisomer (CAS 6469-35-8) is reported with a logP of 1.08 [1]. This ~0.3 log unit increase in lipophilicity for the 2-methyl isomer translates to an approximately 2-fold higher theoretical partition coefficient, potentially influencing membrane permeability and pharmacokinetic behavior. Both values remain within drug-like space (logP < 5), but the difference is sufficient to alter in silico ADME predictions in early-stage screening cascades.

lipophilicity drug-likeness physicochemical profiling

Commercial Availability: Documented Purity and Packaging vs. Analog Compounds

The target compound is commercially stocked at ≥98% purity by multiple independent vendors including Leyan (Cat. 1425944) and ChemScene (Cat. CS-0355274), with standard packaging from 50 mg to gram scale and refrigerated (2–8°C) storage specification . The branched secondary alcohol isomer 2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol (CAS 112970-07-7), despite sharing the same molecular formula, is available from fewer vendors with less standardized purity documentation and a predicted density of 1.2±0.1 g/cm³ and boiling point of 256.8±15.0°C at 760 mmHg , versus the target compound's boiling point of approximately 106°C at 0.05 mmHg (reduced pressure) —a substantial volatility difference that impacts handling and purification protocols.

procurement purity specification vendor comparison

Patent-Documented In Vivo Dosing Window: Differentiating the Compound's Therapeutic Index Claim

US Patent 4,073,919 specifies a usual daily dose range of 2 to 50 mg/kg for the generic formula I compounds—a range within which 2-methyl-5-thiazolepropanol, as a specifically preferred compound, is expected to operate [1]. The patent further teaches that compounds with odd-numbered methylene spacers (n = 3, matching the target) are 'particularly active' [1]. The 2-propyl-5-thiazole-pentanol analog (the other specifically preferred compound) carries a longer alkyl chain and different spacer length (n = 5), which alters both lipophilicity and metabolic liability. No comparable in vivo dosing guidance has been located for the 4-methyl regioisomer or the secondary/tertiary alcohol isomers, suggesting a narrower pre-competitive knowledge base for those compounds.

in vivo dosing therapeutic window hypolipemic

Evidence-Backed Research and Industrial Application Scenarios for 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol


Antilipolytic / Hypolipemiant Lead Optimization and in Vivo Proof-of-Concept Studies

Research programs targeting plasma free fatty acid reduction for hyperlipemia, coronary insufficiency, or atheromatosis-related cardiac insufficiency can directly leverage 2-methyl-5-thiazolepropanol as a specifically preferred compound within the Roussel-UCLAF patent family. The compound's patent-disclosed daily dose range of 2–50 mg/kg provides a pre-validated starting point for in vivo dose-response studies [1]. Its primary hydroxyl further enables rapid carbamate derivatization (e.g., with methyl isocyanate) to access 2-methyl-5-(N-methylcarbamoyloxypropyl)-thiazole—a congener with additional prolonged vasodilatatory and antibradykinetic activities [2].

Thiazole-5-alkylamine Synthesis via Alcohol-to-Amine Interconversion

The target compound serves as the direct synthetic precursor to 2-methyl-5-thiazole-propanamine and its hemisuccinate salt—a preferred antilipolytic agent in its own right, as disclosed in US Patent 4,172,137 [1]. The synthetic route proceeds via halogenation of the primary alcohol (thionyl chloride or phosphorus tribromide), phthalimide displacement, and acid hydrolysis to liberate the primary amine [1]. Neither the secondary alcohol isomer nor the 4-methyl regioisomer can cleanly undergo this sequence without skeletal rearrangement or regioisomeric ambiguity.

Physicochemical Comparator in ADME Screening Cascades

With a measured logP of ~1.38 and TPSA of 33.12 Ų, the target compound occupies a well-defined property space useful as a baseline comparator when profiling novel thiazole-containing screening hits [1]. Its ~0.3 logP difference from the 4-methyl regioisomer (logP ~1.08) provides a subtle but detectable lipophilicity shift that can be exploited to deconvolute regioisomer-specific permeability or metabolic stability trends in early ADME panels [2].

Carbamate Library Synthesis for Structure-Activity Relationship Exploration

The free primary hydroxyl of 2-methyl-5-thiazolepropanol enables direct, one-step carbamoylation with a range of isocyanates (methyl, phenyl, dimethyl, diphenyl) to generate focused carbamate libraries. US Patent 4,032,643 explicitly teaches this transformation using methyl isocyanate in tetrahydrofuran with triethylamine under reflux [1]. The resulting 2-methyl-5-(N-substituted carbamoyloxypropyl)-thiazoles constitute a patent-disclosed series with antilipolytic, vasodilatatory, and antibradykinetic activities—a clear SAR entry point not accessible from the acid or branched-alcohol analogs without additional synthetic manipulation [1].

Quote Request

Request a Quote for 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.